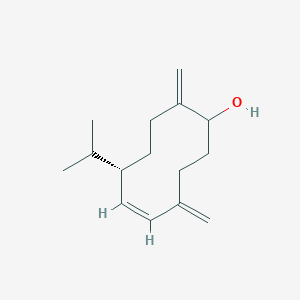
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is an organic compound belonging to the class of cyclodecenes This compound is characterized by its unique structure, which includes an isopropyl group, two methylene groups, and a hydroxyl group attached to a cyclodecene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a linear diene, under specific reaction conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the cyclization process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the cyclodecene ring can be reduced to form a saturated cyclodecane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclodecane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying cyclodecene reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds in the cyclodecene ring play a crucial role in its reactivity and interactions. The compound may act as a ligand, binding to metal ions or enzymes, and modulating their activity. Additionally, its structural features may enable it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol can be compared with other similar compounds, such as:
Cyclodecene: A simpler analog without the isopropyl and methylene groups.
Cyclodecanol: A saturated analog with a hydroxyl group but no double bonds.
Isopropylcyclodecene: A similar compound with an isopropyl group but lacking the methylene groups.
Uniqueness: The presence of both isopropyl and methylene groups, along with the hydroxyl group and double bonds, makes this compound unique
Properties
IUPAC Name |
(5Z,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/b8-5-/t14-,15?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSWBZXPRYZGRO-GNOUIQMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]/1CCC(=C)C(CCC(=C)/C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

